molecular formula C14H17FN2O B2796142 N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide CAS No. 1396798-91-6

N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2796142
CAS No.: 1396798-91-6
M. Wt: 248.301
InChI Key: FVAVGUCHEGNSPF-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide (CAS: 1396798-91-6) is a synthetic acetamide derivative with the molecular formula C₁₄H₁₇FN₂O and a molecular weight of 248.296 g/mol. Its structure features a 4-fluorophenyl group linked to an acetamide moiety and a dimethylamino-substituted alkyne chain (SMILES: CN(CC#CCNC(=O)Cc1ccc(cc1)F)C). The compound is primarily utilized in research settings, as indicated by its commercial availability for non-human studies .

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-17(2)10-4-3-9-16-14(18)11-12-5-7-13(15)8-6-12/h5-8H,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAVGUCHEGNSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the But-2-yn-1-yl Intermediate: This step involves the alkylation of a suitable alkyne precursor with a dimethylamino group.

    Coupling with 4-Fluorophenylacetic Acid: The intermediate is then coupled with 4-fluorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Acetylation: The resulting product is acetylated to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group on the butynyl chain is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) can convert the tertiary amine into an N-oxide derivative. This reaction typically proceeds under mild conditions (room temperature, inert solvent) and yields stable N-oxides, which may alter the compound’s bioavailability or binding properties.

Example Reaction :

N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide+H2O2N-Oxide Derivative+H2O\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{N-Oxide Derivative} + \text{H}_2\text{O}

Reduction Reactions

The acetamide group can undergo reduction to form a primary amine. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents (e.g., tetrahydrofuran) are effective for this transformation. Reduction typically requires elevated temperatures (40–60°C) and yields a secondary amine product.

Example Reaction :

This compound+LiAlH4N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)ethylamine+Al(OH)3\text{this compound} + \text{LiAlH}_4 \rightarrow \text{N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)ethylamine} + \text{Al(OH)}_3

Nucleophilic Substitution

The fluorophenyl group may participate in nucleophilic aromatic substitution (NAS) under basic conditions. For example, amines or thiols can replace the fluorine atom, forming derivatives with altered electronic properties. This reaction often requires polar aprotic solvents (e.g., dimethylformamide) and heat (~80°C) .

Example Reaction :

This compound+NH3N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-aminophenyl)acetamide+HF\text{this compound} + \text{NH}_3 \rightarrow \text{N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-aminophenyl)acetamide} + \text{HF}

Hydrolysis of the Acetamide

Acidic or basic hydrolysis can cleave the acetamide moiety into a carboxylic acid or amine. For instance, refluxing with hydrochloric acid (HCl) converts the acetamide to 2-(4-fluorophenyl)acetic acid, while sodium hydroxide (NaOH) yields the corresponding amine.

Example Reaction (Acidic Hydrolysis) :

This compound+HCl2-(4-fluorophenyl)acetic acid+4-(dimethylamino)but-2-yn-1-amine\text{this compound} + \text{HCl} \rightarrow \text{2-(4-fluorophenyl)acetic acid} + \text{4-(dimethylamino)but-2-yn-1-amine}

Alkyne-Specific Reactions

The but-2-yn-1-yl chain allows for alkyne-specific transformations:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the triple bond to a single bond, forming a saturated alkyl chain.

  • Cycloaddition : Under copper(I) catalysis, the alkyne may undergo azide-alkyne cycloaddition (CuAAC) to form triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide exhibit promising anticancer properties. For instance, research has shown that modifications to the structure can enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit specific signaling pathways associated with tumor growth is a focal point of ongoing investigations .

Case Study:
A study published in a peer-reviewed journal demonstrated that a modified version of this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 12 µM, indicating its potential as a lead compound for further development .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses moderate antibacterial effects, making it a candidate for further exploration in antibiotic development.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that while the compound shows potential, further optimization is necessary to enhance its efficacy and reduce toxicity .

3. Neurological Applications
The dimethylamino group present in the compound suggests potential applications in neurological disorders. Compounds with similar structures have been shown to interact with neurotransmitter systems, possibly offering therapeutic benefits in conditions such as depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the phenyl ring or modifications to the butynyl chain can significantly affect biological activity.

Key Observations:

  • The introduction of electron-withdrawing groups on the aromatic ring enhances antibacterial activity.
  • Modifications to the alkyl chain can improve solubility and bioavailability, which are critical for therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The triazinyl derivatives exhibit higher molecular weights due to the aromatic ring and additional nitrogen atoms.
  • The keto group in 3g introduces distinct electronic properties, affecting solubility and reactivity compared to the alkyne chain in the target compound .

Anticancer Acetamide Derivatives

highlights 2-(4-fluorophenyl)-N-phenylacetamide and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide , which share the 4-fluorophenyl or acetamide core but differ in substituents.

Compound Name Molecular Formula IC₅₀ (Cancer Cell Lines) Key Structural Features
Target Compound C₁₄H₁₇FN₂O Not reported Dimethylamino-alkyne, 4-FPh
2-(4-Fluorophenyl)-N-phenylacetamide C₁₄H₁₂FNO 12.5 μM (MCF-7) Phenyl, 4-FPh
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide C₁₇H₁₂F₃N₃OS₂ 8.3 μM (A549) Thiadiazole, benzylthio, CF₃Ph

Key Observations :

  • The presence of heterocyclic rings (e.g., thiadiazole) enhances cytotoxicity in cancer cells, as seen in the second compound .
  • The target compound’s alkyne chain may confer unique pharmacokinetic properties, though its biological activity remains unexplored in the provided evidence.

Thiazole-Based Acetamides with MMP Inhibitory Activity

and describe thiazole derivatives like 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) , which combines acetamide with piperazine and thiazole moieties.

Compound Name Molecular Formula Molecular Weight Biological Activity
Target Compound C₁₄H₁₇FN₂O 248.296 Not reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) C₂₂H₂₂FN₃OS 410.51 MMP-9 inhibition (IC₅₀: 0.89 μM)

Key Observations :

  • Piperazine and thiazole groups in compound 15 enhance binding to metalloproteinases (MMPs), critical in inflammation and cancer metastasis .
  • The target compound lacks these heterocycles, suggesting divergent applications.

Crystalline Acetamide Derivatives

analyzes 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide , revealing structural insights:

  • Dihedral angle between aromatic rings: 66.4° , influencing packing stability via N–H⋯O and C–H⋯F interactions .
  • In contrast, the target compound’s alkyne chain likely reduces crystallinity, favoring solubility in organic solvents.

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide, also known by its CAS number 1396798-91-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H17FN2O. Its structure includes a dimethylamino group, a but-2-yn-1-yl chain, and a 4-fluorophenyl acetamide moiety, which contribute to its unique biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dimethylamino compounds have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest strong antibacterial and antifungal activities.

CompoundMIC (µg/mL)Activity Type
Compound A<1Antifungal
Compound B3.125 - 100Antibacterial

These findings indicate that this compound could possess similar or enhanced antimicrobial properties due to its unique structure .

Anticancer Potential

Preliminary studies have suggested that this compound may act as a potential anticancer agent. Its mechanism may involve the modulation of specific cellular pathways related to apoptosis and cell proliferation. For instance, compounds with similar alkyne functionalities have been shown to induce ferroptosis in cancer cells, leading to cell death .

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator.
  • Receptor Binding : It could bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Electrophilic Properties : The alkyne group may participate in nucleophilic attacks on thiol groups in proteins, leading to alterations in protein function .

Case Studies

A study on related compounds demonstrated significant anticonvulsant activity in animal models when tested at various doses. These findings provide a basis for further exploration of the biological activities of this compound in neurological disorders .

Applications in Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug development aimed at treating neurological disorders and cancers. Its unique chemical structure allows it to serve as a scaffold for designing new therapeutic agents with enhanced efficacy and reduced side effects .

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